molecular formula C6H10D2O B1147852 2Z-Hexen-1-ol - 2,3 - d2 CAS No. 1246168-61-5

2Z-Hexen-1-ol - 2,3 - d2

Cat. No.: B1147852
CAS No.: 1246168-61-5
M. Wt: 102.101
Attention: For research use only. Not for human or veterinary use.
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Description

2Z-Hexen-1-ol - 2,3 - d2 is a selectively deuterated analog of (Z)-3-hexen-1-ol, a ubiquitous green leaf volatile (GLV) in plants. This stable isotopologue, with deuterium atoms at the 2 and 3 positions, is an essential tool in chemical ecology and plant physiology research for tracing metabolic pathways and studying plant-insect interactions. Its primary research value lies in its use as an internal standard for the precise quantification of endogenous (Z)-3-hexen-1-ol via gas chromatography-mass spectrometry (GC-MS), eliminating variability and improving accuracy [https://www.caymanchem.com/msdss/30098m.pdf]. Furthermore, researchers utilize this compound in pulse-labeling experiments to investigate the biosynthesis and metabolism of GLVs in plants, leveraging the mass shift caused by the deuterium to track the compound's fate. In studies of tritrophic interactions, this compound is used to unravel how herbivore-induced plant volatiles attract natural predators of pests, providing a traceable marker to confirm the origin of the signal and its ecological role [https://www.science.org/doi/10.1126/science.1144203]. The compound acts as a semiochemical, or signaling molecule, perceived by the olfactory systems of insects and neighboring plants. It is strictly for research use in analytical applications and ecological studies.

Properties

CAS No.

1246168-61-5

Molecular Formula

C6H10D2O

Molecular Weight

102.101

Purity

90% min.

Synonyms

2Z-Hexenol - d2

Origin of Product

United States

Advanced Analytical Characterization and Quantification Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds like (2Z)-Hexen-1-ol-2,3-d2, specific NMR methods are employed to verify the position and extent of deuterium (B1214612) incorporation and to understand its influence on the spectra of other nuclei.

Deuterium (²H) NMR spectroscopy is the most direct method for analyzing deuterium-labeled compounds. It provides definitive information on the location of deuterium atoms within a molecule and allows for the calculation of isotopic enrichment. For (2Z)-Hexen-1-ol-2,3-d2, the ²H NMR spectrum would exhibit distinct signals corresponding to the deuterium nuclei at the C-2 and C-3 positions.

The chemical shifts in ²H NMR are identical to those in proton (¹H) NMR, but the signals are typically broader. The key application is the confirmation of the labeling position. The absence of signals at other positions confirms the specific 2,3-d2 labeling. Furthermore, the integrated area of the deuterium signals, when compared to a known standard, can be used to determine the percentage of deuterium incorporation, also known as isotopic enrichment. A combination of quantitative ¹H and ²H NMR methods can provide a highly accurate determination of the isotopic abundance in deuterated reagents. nih.govwiley.com

Table 1: Expected ²H NMR Data for (2Z)-Hexen-1-ol-2,3-d2

PositionExpected Chemical Shift (δ) ppm (relative to CDCl₃)Multiplicity
C-2 Deuteron (B1233211)~2.3Broad Singlet
C-3 Deuteron~5.5Broad Singlet

Note: Data is estimated based on typical ¹H NMR values for the non-deuterated compound.

The substitution of protons with deuterons has a profound and predictable effect on both ¹H and ¹³C NMR spectra, which serves as a secondary method to confirm deuteration.

In the ¹H NMR spectrum of (2Z)-Hexen-1-ol-2,3-d2, the most noticeable change is the disappearance or significant reduction in the intensity of the signals corresponding to the protons at the C-2 and C-3 positions. Any residual signal for these positions would indicate incomplete deuteration. Additionally, the coupling patterns of adjacent protons would be altered. For instance, the protons on C-1 and C-4, which are coupled to the protons on C-2 and C-3 in the unlabeled compound, would exhibit simplified signals (e.g., a triplet might become a singlet if the adjacent proton is replaced by a deuteron).

In the ¹³C NMR spectrum , the carbons directly bonded to deuterium (C-2 and C-3) experience two main effects. First, the resonance signals are split into a multiplet due to ¹³C-²H coupling. A carbon bonded to one deuteron (a C-D bond) will appear as a 1:1:1 triplet. Second, the deuterium isotope effect causes a small upfield shift (to a lower ppm value) in the chemical shift of the deuterated carbon and, to a lesser extent, adjacent carbons. This isotopic shift is a reliable indicator of the position of labeling.

Table 2: Comparison of Expected NMR Spectral Data for (2Z)-Hexen-1-ol and (2Z)-Hexen-1-ol-2,3-d2

NucleusPosition(2Z)-Hexen-1-ol (Unlabeled)(2Z)-Hexen-1-ol-2,3-d2 (Labeled)Effect of Deuteration
¹H H-2~2.3 ppm, multipletSignal absent/greatly reducedSignal disappearance
¹H H-3~5.5 ppm, multipletSignal absent/greatly reducedSignal disappearance
¹³C C-2~21 ppmUpfield shifted, 1:1:1 tripletIsotope shift and C-D coupling
¹³C C-3~125 ppmUpfield shifted, 1:1:1 tripletIsotope shift and C-D coupling

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. For isotopically labeled compounds, it is indispensable for quantification, structural verification, and purity assessment.

Isotope Dilution Assay (IDA), often performed with mass spectrometry (IDMS), is a gold-standard method for quantitative analysis. nih.gov (2Z)-Hexen-1-ol-2,3-d2 is an ideal internal standard for the quantification of the naturally occurring (2Z)-Hexen-1-ol in complex matrices such as food, beverages, and plant tissues. researchgate.netlcms.cz

The principle of IDA involves adding a known amount of the deuterated standard to a sample containing the unknown quantity of the non-deuterated analyte. The deuterated standard is chemically identical to the analyte, so it behaves the same way during sample preparation, extraction, and analysis, correcting for any sample loss. nih.gov Because the standard and the analyte have different masses (102.17 for d2 vs. 100.16 for d0), they are easily distinguished by the mass spectrometer. nih.govnih.gov By measuring the ratio of the MS signal intensity of the analyte to that of the internal standard, the exact concentration of the native (2Z)-Hexen-1-ol in the original sample can be calculated with high precision and accuracy.

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. Comparing the EI-MS spectrum of (2Z)-Hexen-1-ol-2,3-d2 with its unlabeled counterpart helps to confirm the location of the deuterium labels.

In the mass spectrum of unlabeled (2Z)-Hexen-1-ol, common fragmentations for alcohols include the loss of water (H₂O, M-18) and alpha-cleavage (loss of an alkyl group adjacent to the oxygen). libretexts.orgyoutube.com For the deuterated analog, the masses of the molecular ion and any fragments containing the C-2 and C-3 positions will be shifted by +2 mass units. For example, the molecular ion peak will appear at m/z 102 instead of m/z 100. If a fragment is formed by a cleavage that retains the C2-C3 dideuterated portion, its m/z value will be 2 units higher than the corresponding fragment in the unlabeled compound. This retention of deuterium in specific fragments confirms the labeling site and can be used to study fragmentation mechanisms. researchgate.net

Table 3: Predicted Key Ions in the EI-Mass Spectrum of (2Z)-Hexen-1-ol vs. (2Z)-Hexen-1-ol-2,3-d2

IonPredicted m/z for (2Z)-Hexen-1-olPredicted m/z for (2Z)-Hexen-1-ol-2,3-d2Mass Shift
[M]⁺100102+2
[M-H₂O]⁺8283 (loss of HDO) or 84 (loss of H₂O)+1 or +2
[M-C₂H₅]⁺ (loss of ethyl)71710
[CH₂=OH]⁺31310
[C₄H₅D₂]⁺ (cleavage at C1-C2)- (C₄H₇⁺ = 55)57+2

Mass spectrometry is the definitive method for determining the isotopic purity and distribution of a labeled compound. researchgate.net By examining the molecular ion region of the mass spectrum of (2Z)-Hexen-1-ol-2,3-d2, one can determine the relative abundances of molecules with different numbers of deuterium atoms (isotopologues). alfa-chemistry.com

For an ideal sample of (2Z)-Hexen-1-ol-2,3-d2, the mass spectrum would show a single major peak at m/z 102 (for the d2 species). However, in practice, synthetic methods may result in a distribution of isotopologues. The presence of a peak at m/z 100 would indicate the presence of unlabeled (d0) material, while a peak at m/z 101 would suggest a singly deuterated (d1) species. The isotopic purity is calculated from the relative intensities of these peaks. For example, the isotopic purity in terms of d2 is often calculated as:

Purity (% d2) = [Intensity(d2) / (Intensity(d0) + Intensity(d1) + Intensity(d2))] x 100

This analysis is crucial for ensuring the quality of the labeled standard for use in quantitative isotope dilution assays. sisweb.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

The development of a robust and reliable GC-MS method is fundamental for the accurate quantification of (2Z)-Hexen-1-ol using its deuterated analog, (2Z)-Hexen-1-ol-2,3-d2, as an internal standard. This involves the meticulous optimization of chromatographic separation and the strategic integration of the deuterated standard to enhance analytical precision.

Optimization of Chromatographic Separation for Deuterated Analogs

Effective chromatographic separation of the analyte, (2Z)-Hexen-1-ol, from its deuterated internal standard, (2Z)-Hexen-1-ol-2,3-d2, as well as from other isomeric forms and matrix components, is a critical first step. The choice of the gas chromatography column, oven temperature program, and carrier gas flow rate are key parameters that must be carefully optimized.

Due to their nearly identical physical and chemical properties, deuterated and non-deuterated analogs often co-elute or exhibit very small differences in retention times. The primary goal of chromatographic optimization is to achieve baseline separation or at least a consistent and reproducible degree of separation to ensure accurate quantification.

Column Selection: The selection of the GC column's stationary phase is the most critical factor influencing separation. For volatile compounds like hexenols, mid-polarity to polar stationary phases are generally preferred. A common choice is a wax-type column (e.g., DB-WAX or HP-INNOWAX) or a mid-polarity phase like a DB-17ms. These phases provide the necessary selectivity to resolve isomers and can often provide separation between the deuterated and non-deuterated compounds. The choice between different polar columns can be guided by the specific sample matrix and the potential for co-eluting interferences.

Oven Temperature Program: A well-designed temperature program is essential to achieve optimal separation within a reasonable analysis time. A typical program for the analysis of C6 volatile compounds would involve a low initial oven temperature to trap and focus the analytes at the head of the column, followed by a controlled temperature ramp to facilitate their elution and separation. The ramp rate is a critical parameter; a slower ramp rate generally improves resolution but increases the analysis time.

Carrier Gas and Flow Rate: Helium is the most commonly used carrier gas in GC-MS due to its inertness and efficiency. The linear velocity of the carrier gas through the column affects the chromatographic efficiency (plate number). Optimizing the flow rate to the column's optimal linear velocity will result in the sharpest peaks and the best possible resolution.

A hypothetical optimized GC method for the separation of (2Z)-Hexen-1-ol and its deuterated analog is presented in the interactive table below.

ParameterValue
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 40 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

This table represents a typical starting point for method development. Actual parameters may need further optimization based on the specific instrumentation and sample matrix.

Integration of Deuterated Standards for Enhanced Analytical Precision

The use of a deuterated internal standard, such as (2Z)-Hexen-1-ol-2,3-d2, is a cornerstone of high-precision quantitative analysis by GC-MS. This technique, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over external and other internal standard methods. clearsynth.com The deuterated standard is chemically identical to the analyte of interest, differing only in its isotopic composition. This near-perfect chemical and physical similarity ensures that it behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis. clearsynth.com Consequently, any losses of the analyte during these steps are mirrored by proportional losses of the deuterated standard, allowing for highly accurate correction and quantification.

The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve constructed using standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Improved Accuracy and Precision: The integration of (2Z)-Hexen-1-ol-2,3-d2 as an internal standard significantly enhances the accuracy and precision of the quantification of (2Z)-Hexen-1-ol. It effectively compensates for variations in sample volume, injection volume, and instrument response, as well as matrix effects that can suppress or enhance the analyte signal. The precision of the method is typically evaluated by calculating the relative standard deviation (RSD) of replicate measurements.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ): A well-validated method will demonstrate excellent linearity over a defined concentration range, with a coefficient of determination (R²) close to 1.000. The use of a deuterated internal standard helps to ensure a linear response even in complex matrices. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately and precisely quantified. The high sensitivity and selectivity of GC-MS, combined with the corrective power of the deuterated standard, allow for very low LOD and LOQ values.

The following interactive table presents hypothetical validation data for a GC-MS method for the quantification of (2Z)-Hexen-1-ol using (2Z)-Hexen-1-ol-2,3-d2 as an internal standard.

Validation ParameterResult
Linearity Range 1 - 500 ng/mL
Coefficient of Determination (R²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.7 ng/mL
Intra-day Precision (RSD%) < 3%
Inter-day Precision (RSD%) < 5%
Recovery 97 - 104%

This table illustrates the expected performance of a well-optimized and validated GC-MS method using a deuterated internal standard. Actual values will depend on the specific application and matrix.

Applications in Mechanistic Organic and Bio Organic Chemistry

Elucidation of Reaction Mechanisms Using Deuterium (B1214612) Tracers

Deuterium labeling is a cornerstone of mechanistic chemistry, allowing chemists to track the fate of specific hydrogen atoms throughout a reaction sequence. clearsynth.comyoutube.com Because deuterium (D) has nearly identical chemical properties to protium (B1232500) (H) but is twice as heavy, it can be readily distinguished by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Consider a hypothetical acid-catalyzed isomerization of 2Z-Hexen-1-ol - 2,3 - d2. Two plausible mechanisms could be proposed: a concerted libretexts.orgpediaa.com-suprafacial shift or a stepwise process involving the formation of a carbocation intermediate followed by rearrangement.

Mechanism A (Concerted Shift): In a concerted pathway, the deuterium atom at C3 would migrate directly to C1. Analysis of the product would show the deuterium labels located at C1 and C2.

Mechanism B (Stepwise Rearrangement): In a stepwise mechanism, protonation of the hydroxyl group followed by the loss of water would form an allylic carbocation. In this intermediate, the positive charge is delocalized, and subsequent recapture of water could occur at different positions. Crucially, this pathway would likely result in the scrambling of the deuterium labels or their retention at the original C2 and C3 positions.

By synthesizing this compound and analyzing the deuterium distribution in the reaction product, the operative mechanism can be unequivocally determined, showcasing the power of isotopic tracers.

Investigation of Kinetic Isotope Effects (KIE) in Chemical Transformations

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a corresponding C-H bond, meaning more energy is required to break it. princeton.edu Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are significantly slower than those involving a C-H bond. wikipedia.orgacs.org

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pediaa.comdifferencebetween.com For deuterium, the ratio of the rate constants (kH/kD) is typically greater than 1, often in the range of 2-8. slideshare.net

For instance, in a hypothetical oxidation of this compound by an enzyme like alcohol dehydrogenase, the reaction involves the abstraction of a hydrogen (or deuterium) from the C1 position. If a similar enzymatic reaction were to target the C-D bond at the C2 position in the rate-limiting step, a significant primary KIE would be expected. A measured kH/kD value of approximately 4.5 would strongly indicate that the C-D bond cleavage is central to the slowest step of the reaction. acs.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopically substituted bond is not directly broken or formed in the rate-determining step. libretexts.orgwikipedia.org These effects are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. differencebetween.com They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often due to a change in hybridization. slideshare.net

For example, in an SN1-type reaction where the hydroxyl group of this compound is protonated and leaves as water, a carbocation intermediate is formed. In the transition state leading to this intermediate, the hybridization of C2 and C3 may change slightly. This subtle change in the molecular environment of the C-D bonds, which are not themselves broken, would result in a small but measurable secondary KIE.

The magnitude of the primary KIE can provide profound insight into the geometry and symmetry of the transition state. princeton.eduwayne.edu A maximal KIE value (for deuterium, often around 7-8) suggests a symmetric, linear transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms. princeton.edu

Conversely, a smaller KIE value can indicate an "early" or "late" transition state.

An early transition state (resembling the reactants) would involve minimal C-D bond stretching, leading to a small KIE.

A late transition state (resembling the products) where the C-D bond is almost fully broken would also exhibit a smaller KIE.

Therefore, by precisely measuring the KIE for a reaction involving this compound, researchers can build a detailed picture of the reaction's highest energy point, a critical step in understanding and controlling chemical reactivity. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

Reaction Type Isotope Position Observed kH/kD Interpretation
Enzymatic Oxidation C2-D 5.2 Primary KIE; C-D bond cleavage in rate-determining step.
SN1 Solvolysis C2-D, C3-D 1.15 Secondary KIE; Rehybridization at C2/C3 in transition state.
E2 Elimination C3-D 7.1 Primary KIE; Symmetric transition state for C-D bond cleavage.

Stereochemical Pathway Determination with Deuterium Labeling

When the stereochemistry of the deuterium label is known, it can be used to determine the stereochemical course of a reaction. The Z configuration of the double bond in this compound provides a fixed reference point to probe whether a reaction proceeds through a syn- or anti-addition pathway.

Consider a catalytic epoxidation of the double bond. The two new C-O bonds can form on the same face of the double bond (syn-addition) or on opposite faces (anti-addition). By analyzing the resulting epoxide product using 2D NMR techniques (like NOESY), the relative stereochemistry of the deuterium atoms at C2 and C3 with respect to the epoxide ring can be determined.

If the reaction proceeds via syn-addition , the deuterium atoms and the epoxide oxygen will be on the same side relative to the plane of the original double bond.

If the reaction proceeds via anti-addition , they will be on opposite sides.

This method allows for the direct determination of the reaction's stereochemical pathway, providing crucial information for understanding enzyme mechanisms or developing stereoselective synthetic methods. researchgate.net

Role in Biochemical Pathway Elucidation Non Human Systems

Biosynthesis of Hexenols in Plants and Microorganisms

Hexenols, including (Z)-3-hexenol, are C6-volatiles synthesized via the oxylipin branch of the fatty acid degradation pathway. nih.gov This pathway is typically activated in response to tissue damage, such as from herbivory or mechanical wounding. nih.gov The primary precursors for these compounds are the polyunsaturated fatty acids, linolenic acid and linoleic acid, which are released from plant membranes. nih.gov The use of deuterated compounds is instrumental in confirming the steps and fluxes within this biosynthetic network.

Stable isotope labeling is a cornerstone of metabolic flux analysis, a technique used to quantify the rates of metabolic reactions within a biological system. By supplying a deuterated precursor like D2O (heavy water), researchers can trace the incorporation of deuterium (B1214612) into various metabolites over time. nih.gov As plants take up D2O, the deuterium is incorporated into the cellular pool of hydrogen donors like NADPH. nih.gov These labeled donors are then used in biosynthetic pathways, resulting in deuterated end products.

This method allows for the quantitative assessment of metabolite turnover and net flux. nih.gov For volatile organic compounds (VOCs) such as hexenols, deuterium labeling helps to determine the active sites of biosynthesis and the flow of carbon from primary metabolism (e.g., fatty acid synthesis) into the specialized oxylipin pathway. nih.govnih.gov Analyzing the mass isotopologue distributions (the relative abundance of molecules with different numbers of deuterium atoms) via mass spectrometry provides a detailed picture of the metabolic dynamics leading to VOC production. nih.govau.dk

The biosynthesis of (Z)-3-hexenol from linolenic acid involves a sequence of enzymatic reactions. The specific fate of deuterium atoms from a labeled precursor or solvent can reveal intricate details about these enzyme mechanisms. The key enzymes and steps in the pathway are outlined below. nih.govresearchgate.netnih.gov

Lipoxygenase (LOX): This enzyme catalyzes the addition of oxygen to linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). nih.gov

Hydroperoxide Lyase (HPL): HPL cleaves 13-HPOT into two smaller molecules: the 12-carbon compound traumatin (B1237919) and the 6-carbon volatile (Z)-3-hexenal. nih.govfrontiersin.org

Alcohol Dehydrogenase (ADH): This enzyme reduces the aldehyde group of (Z)-3-hexenal to an alcohol group, yielding the final product, (Z)-3-hexenol. nih.govresearchgate.net

Additionally, a (Z)-3:(E)-2-Hexenal Isomerase (HI) can convert (Z)-3-hexenal to (E)-2-hexenal, another common GLV. nih.gov Studies using D2O as the solvent have shown that the enzymatic isomerization of (Z)-3-hexenal to (E)-2-hexenal involves the abstraction of a proton from the C2 position and the addition of a proton (or deuteron (B1233211) from the solvent) to the C4 position, consistent with a keto-enol tautomerism mechanism. nih.gov This demonstrates how deuterium tracking can elucidate the stereochemistry and reaction mechanism of enzymes in the pathway.

Table 1: Key Enzymes in (Z)-3-Hexenol Biosynthesis
EnzymeAbbreviationSubstrateProductRole in Pathway
LipoxygenaseLOXLinolenic Acid13-Hydroperoxy-linolenic acid (13-HPOT)Initial oxygenation of fatty acid precursor. nih.govnih.gov
Hydroperoxide LyaseHPL13-HPOT(Z)-3-HexenalCleavage of the hydroperoxide to form the C6-aldehyde. nih.govfrontiersin.org
Alcohol DehydrogenaseADH(Z)-3-Hexenal(Z)-3-HexenolReduction of the C6-aldehyde to the corresponding C6-alcohol. nih.govnih.gov
(Z)-3:(E)-2-Hexenal IsomeraseHI(Z)-3-Hexenal(E)-2-HexenalIsomerization of the C6-aldehyde, creating alternative GLV products. nih.gov

Deuterium-labeled compounds are definitive tools for establishing precursor-product relationships. By administering a labeled potential precursor to a plant or microbial system and subsequently detecting the label in the putative product, a direct metabolic link can be confirmed.

For example, studies in apples have used deuterium-labeled fatty acids and C6-aldehydes to trace the biosynthesis of various straight-chain ester volatiles. nih.gov When fruit tissues were exposed to deuterated (Z)-3-hexenal, researchers could identify a range of labeled products, including (Z)-3-hexenyl esters and, following further reduction, hexyl esters. nih.gov This type of experiment unequivocally demonstrates that (Z)-3-hexenal is a direct precursor to these compounds. Similarly, feeding perdeuterated linoleic acid to the fruit resulted in the production of deuterated hexyl and hexanoate (B1226103) esters, confirming the role of this fatty acid as the ultimate origin of the C6 backbone for these volatiles via the lipoxygenase pathway. nih.gov

Metabolic Transformations and Biotransformation Pathways

Once produced, or when introduced into a biological system, (Z)-3-hexenol can undergo further metabolic transformations. The use of (2Z)-Hexen-1-ol - 2,3 - d2 allows for the unambiguous tracking of these biotransformation pathways, distinguishing the fate of the exogenous compound from the endogenous pool.

Plants can absorb airborne (Z)-3-hexenol released by nearby damaged plants, a phenomenon central to plant-plant communication and defense priming. nih.govnih.gov Upon uptake, the volatile alcohol is often detoxified and stored by converting it into a non-volatile glycoside. nih.gov This process, known as glycosylation, involves the attachment of a sugar molecule to the hexenol.

In tomato plants, for instance, airborne (Z)-3-hexenol is absorbed and converted to (Z)-3-hexenylvicianoside, a defensive glycoside that negatively affects the growth of herbivorous larvae. nih.gov Similarly, tea plants (Camellia sinensis) take up airborne (Z)-3-hexenol and convert it to various glycosides, including (Z)-3-hexenyl glucoside, which enhances the plant's defense capabilities. nih.govacs.org The enzyme responsible for this conversion in tea plants has been identified as a uridine-diphosphate-dependent glycosyltransferase (UGT), specifically CsUGT85A53. nih.govoup.com Using a deuterated standard like (2Z)-Hexen-1-ol - 2,3 - d2 in such experiments would provide definitive proof that the hexenol moiety in the detected glycosides originated from the airborne signal rather than from the receiving plant's own biosynthesis.

Table 2: Examples of (Z)-3-Hexenol Glycosylation in Plants
Plant SpeciesGlycoside ProductObserved FunctionReference
Tomato (Solanum lycopersicum)(Z)-3-HexenylvicianosideEnhanced defense against common cutworms. nih.gov
Tea (Camellia sinensis)(Z)-3-Hexenyl glucoside, (Z)-3-Hexenyl-primeverosideActivation of systemic defenses, insect resistance. nih.govacs.org
Maize (Zea mays)(Z)-3-Hexenyl acetate (B1210297) (Acetylation)Conversion to a less active, turned-over form. researchgate.netnih.gov
Various Species (e.g., Arabidopsis, Tobacco)(Z)-3-Hexenyl glycosidesGeneral response to airborne GLVs. nih.govfrontiersin.org

The biosynthesis of hexenols is fundamentally a process of lipid degradation. Deuterium labeling, particularly through the administration of D2O, is a powerful method for tracing the entire pathway of lipid metabolism in vivo. nih.gov The deuterium from heavy water is incorporated into fatty acids during their synthesis and is subsequently traced as these lipids are broken down.

This approach allows researchers to measure the rate of de novo lipogenesis (the synthesis of fatty acids) and the subsequent flux through catabolic pathways like the oxylipin pathway. nih.gov By monitoring the appearance of deuterium in metabolic intermediates and final products like hexenols, scientists can quantify the dynamics of lipid mobilization and breakdown in response to various stimuli. frontiersin.org This provides critical insights into how plants reallocate carbon and energy resources from stored lipids to produce defensive volatiles. frontiersin.org The ability to track the movement of deuterium atoms from water to fatty acids and then to C6-volatiles provides a complete picture of this crucial metabolic process.

Chemoecological and Biological Interaction Studies Non Human Models

Role in Plant-Insect Communication and Defense Mechanisms

(Z)-3-hexen-1-ol, the non-deuterated parent compound, is a key semiochemical in tritrophic interactions, mediating the behaviors of herbivores and their natural enemies. nih.gov It is released almost instantaneously by plants upon physical damage, serving as an early indicator of wounding and herbivory. nih.govmdpi.com This volatile organic compound (VOC) is synthesized via the hydroperoxide lyase (HPL) branch of the oxylipin pathway from fatty acids. nih.gov

Exogenous application of (Z)-3-hexen-1-ol and other green leaf volatiles (GLVs) has been shown to actively induce defense responses in plants. nih.govoup.com When plants perceive these airborne signals, they can activate a range of protective measures. oup.com For instance, in maize, (Z)-3-hexen-1-ol induces the rapid accumulation of transcripts for defense-related genes, including those involved in the biosynthesis of jasmonic acid (JA), a key hormone regulating defenses against insect herbivores. oup.comnih.gov Studies have demonstrated that treatment with (Z)-3-hexen-1-ol leads to the upregulation of genes such as lipoxygenase (lox), phenylalanine ammonia-lyase (pal), and maize proteinase inhibitor (mpi). researchgate.netnih.govnih.gov

This induction is not limited to gene expression. In tea plants (Camellia sinensis), (Z)-3-hexen-1-ol released in response to insect infestation is absorbed by adjacent healthy plants and converted into defensive compounds like (Z)-3-hexenyl-glucoside. acs.org Similarly, tomato plants can absorb airborne (Z)-3-hexenol and convert it into a glycoside that suppresses the growth and survival of cutworms. nih.gov This demonstrates a direct mechanism where a volatile signal is taken up and transformed into a defense product. nih.gov The application of (Z)-3-hexenol has also been shown to induce both direct and indirect defenses in tomato against the whitefly Bemisia tabaci. researchgate.net

Table 1: Examples of Plant Defense Responses Induced by Exogenous (Z)-3-hexen-1-ol

Plant Species Observed Response Induced Genes/Metabolites Reference
Maize (Zea mays) Rapid accumulation of defense-related transcripts. lox, pal, mpi, Jasmonic Acid oup.comresearchgate.netnih.gov
Tea (Camellia sinensis) Conversion to insect defensive compounds. (Z)-3-hexenyl-glucoside, (Z)-3-hexenyl-primeveroside acs.org
Tomato (Solanum lycopersicum) Conversion to a growth-suppressing glycoside. (Z)-3-hexenyl-vicianoside (HexVic) nih.gov
Arabidopsis (Arabidopsis thaliana) Enhanced resistance to pathogens. Defense-related genes nih.gov
Lima Bean (Phaseolus lunatus) Increased growth rates and seed production. Not specified oup.com

Beyond direct induction of defenses, GLVs like (Z)-3-hexen-1-ol play a crucial role in "priming" neighboring plants. nih.govnih.gov Priming is a state of readiness where a plant, after perceiving a warning signal, can mount a faster and stronger defense response upon subsequent attack. nih.govoup.com This mechanism is considered less costly than continuously maintaining a high level of defense. oup.comnih.gov

The first clear demonstration of anti-herbivore defense priming by GLVs was in corn. wikipedia.org Seedlings pre-exposed to volatiles such as (Z)-3-hexen-1-ol responded to simulated herbivory (mechanical damage plus application of caterpillar regurgitant) with significantly higher production of jasmonic acid and volatile sesquiterpenes compared to unexposed plants. nih.govmdpi.comresearchgate.net This enhanced response was specific to herbivore-associated cues, as priming did not affect the response to mechanical wounding alone. mdpi.com This priming effect has since been documented in numerous other plant species, including wild tobacco, poplar, and Arabidopsis. mdpi.com

Exposure to GLVs from damaged neighbors can lead to accelerated production of defensive proteins, such as trypsin proteinase inhibitors, resulting in less herbivore damage. oup.com This plant-plant communication allows for a coordinated defense response within a plant population, preparing undamaged plants for impending threats. wikipedia.orgmdpi.com

Environmental Dynamics and Tracing Studies

Tracing the Environmental Fate and Degradation Pathways of Volatile Organic Compounds (VOCs)

The release of VOCs from biogenic and anthropogenic sources plays a crucial role in atmospheric chemistry, contributing to the formation of ozone and secondary organic aerosols. mdpi.comresearchgate.netoup.com Understanding the fate and degradation of these compounds is essential for accurate atmospheric modeling and environmental impact assessment.

Isotopically labeled VOCs, such as 2Z-Hexen-1-ol - 2,3 - d2, serve as powerful tracers in these studies. By introducing a compound with a distinct isotopic signature into a controlled environment or the ambient atmosphere, scientists can track its movement, transformation, and ultimate removal. The deuterium (B1214612) label allows for the differentiation of the tracer from the background of naturally occurring (2Z)-Hexen-1-ol, enabling precise measurement of its degradation rates and the identification of reaction products.

The primary atmospheric degradation pathways for (2Z)-Hexen-1-ol, and by extension its deuterated form, are expected to be reactions with hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). The rates of these reactions determine the atmospheric lifetime of the compound. For instance, the reaction of various hexenol isomers with OH radicals is a significant removal mechanism. researchgate.net

Table 1: Atmospheric Degradation Reactions of (2Z)-Hexen-1-ol

Oxidant Reaction Type Environmental Significance
Hydroxyl Radical (•OH) Hydrogen Abstraction / Addition Primary daytime degradation pathway, leading to the formation of various oxygenated products and contributing to ozone formation.
Ozone (O3) Ozonolysis Significant degradation pathway, particularly in regions with high ozone concentrations, leading to the formation of aldehydes, ketones, and Criegee intermediates.

The use of this compound in field or chamber studies would allow researchers to quantify the contribution of each of these degradation pathways. By analyzing the isotopic composition of the degradation products, it is possible to elucidate the reaction mechanisms in detail.

Application of Deuterium as an Isotopic Tracer for Biogeochemical Cycles

Deuterium's utility as a tracer extends beyond atmospheric chemistry to the study of biogeochemical cycles. zeochem.com Biogeochemical cycles describe the movement and transformation of elements and compounds between living organisms, the atmosphere, soil, and water. zeochem.com VOCs like (2Z)-Hexen-1-ol are an integral part of the carbon cycle, being released by plants and subsequently undergoing various transformations in the environment. mdpi.comresearchgate.net

Stable isotope probing (SIP) is a key technique in this field, where a substrate enriched with a stable isotope (like deuterium) is introduced into an ecosystem. nih.govnih.govresearchgate.net By tracing the incorporation of the isotope into different environmental compartments and organisms, scientists can identify the organisms responsible for the metabolism of the substrate and quantify the flux of the compound through the ecosystem.

In the context of this compound, its application could involve:

Tracing uptake and metabolism by soil microorganisms: By introducing the labeled compound to soil samples, researchers can identify the microbial communities that utilize (2Z)-Hexen-1-ol as a carbon source. This provides insights into the role of soil microbes in the degradation of GLVs.

Investigating plant-atmosphere exchange: The labeled compound can be used to study the dynamics of its emission from and deposition to plant surfaces. This is crucial for understanding the net flux of GLVs between the biosphere and the atmosphere.

Following transport in hydrological systems: Deuterium is a well-established tracer in hydrological studies. The movement of deuterated (2Z)-Hexen-1-ol through water systems can be monitored to understand its transport and fate in aquatic environments.

Table 2: Potential Applications of this compound in Biogeochemical Tracing

Application Area Research Question Expected Outcome
Soil Microbial Ecology Which microorganisms metabolize (2Z)-Hexen-1-ol in soil? Identification of key microbial players in GLV degradation and their role in the soil carbon cycle.
Plant Physiology What are the rates of emission and deposition of (2Z)-Hexen-1-ol to plant surfaces? Improved understanding of the biosphere-atmosphere exchange of GLVs.

The kinetic isotope effect (KIE), where reactions involving the heavier deuterium isotope proceed at a slightly different rate than those with hydrogen, must be considered in these studies. However, this effect itself can provide additional insights into reaction mechanisms.

Emerging Research Frontiers and Advanced Methodologies

Development of Novel and Efficient Synthetic Routes for Deuterated Analogs

The synthesis of site-specifically deuterated molecules like (2Z)-Hexen-1-ol - 2,3 - d2 requires precise chemical strategies that go beyond simple isotopic exchange. The development of novel and efficient synthetic routes is paramount for making these valuable research tools more accessible. Research in this area focuses on stereoselective methods that ensure the deuterium (B1214612) atoms are incorporated at the desired positions (C-2 and C-3) and with the correct cis (Z) geometry of the double bond.

One promising approach involves the stereoselective reduction of a corresponding alkyne precursor, 2-hexyn-1-ol. Traditional methods often employ Lindlar's catalyst for the syn-hydrogenation of alkynes to Z-alkenes. By substituting hydrogen gas (H₂) with deuterium gas (D₂), this method can be adapted to produce the desired 2,3-dideuterated product. The efficiency and selectivity of this reaction are critical and can be influenced by catalyst preparation, solvent choice, and reaction conditions.

Another advanced strategy involves the use of organometallic intermediates. For example, a vinyl organometallic species could be generated and subsequently quenched with a deuterium source like heavy water (D₂O). The challenge lies in creating the correct stereochemistry and regiochemistry of the organometallic precursor to ensure deuteration at the C-2 and C-3 positions.

Below is a table outlining a potential, efficient synthetic pathway.

StepReactionReagents and ConditionsProductPurpose
1Ethylation of Propyne1. Sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃) 2. Ethyl bromide (CH₃CH₂Br)2-PentyneChain elongation to form the C5 backbone.
2Hydroxymethylation1. n-Butyllithium (n-BuLi) 2. Paraformaldehyde ((CH₂O)n)2-Hexyn-1-olIntroduction of the C1 alcohol functionality.
3Stereoselective DeuterationDeuterium gas (D₂), Lindlar's catalyst (Palladium on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)(2Z)-Hexen-1-ol - 2,3 - d2Cis-selective addition of two deuterium atoms across the triple bond.

The development of such routes is crucial as perdeuterated fatty acids and their derivatives are valuable precursors for synthesizing more complex deuterated lipids and surfactants for use in neutron scattering studies. europa.eu

Integration with Advanced Spectroscopic and Spectrometric Techniques for Enhanced Structural and Dynamic Insights

The primary utility of isotopic labeling lies in its application with advanced analytical techniques to probe molecular structure and dynamics. For (2Z)-Hexen-1-ol - 2,3 - d2, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of successful deuteration and offer deeper insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of the non-deuterated (Z)-2-hexen-1-ol, characteristic signals appear for the vinyl protons at C-2 and C-3. In the deuterated analog, these signals would be absent, providing clear confirmation of deuterium incorporation.

²H NMR (Deuterium NMR): This technique, which is silent for the non-deuterated compound, would show distinct resonance signals for the deuterium nuclei at the C-2 and C-3 positions in the deuterated molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing unambiguous positional information.

¹³C NMR: The carbon signals for C-2 and C-3 would exhibit isotopic shifts (typically small upfield shifts) and a change in multiplicity due to C-D coupling. The characteristic one-bond carbon-proton coupling (¹J_CH) would be replaced by a smaller one-bond carbon-deuterium coupling (¹J_CD), following the approximate relationship ¹J_CH ≈ 6.5 × ¹J_CD.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for (2Z)-Hexen-1-ol - 2,3 - d2 would be observed at m/z 102, two mass units higher than the non-deuterated compound (m/z 100). nist.gov Furthermore, the fragmentation pattern could be altered, as the strengths of C-D bonds are greater than C-H bonds. This can influence fragmentation pathways, providing valuable data for studying mass spectral fragmentation mechanisms.

The table below summarizes the expected key spectral differences.

Technique(2Z)-Hexen-1-ol(2Z)-Hexen-1-ol - 2,3 - d2Insight Gained
¹H NMR Signals for H-2, H-3 presentSignals for H-2, H-3 absentConfirmation of deuteration at specific sites.
²H NMR No signalsSignals for D-2, D-3 presentUnambiguous detection and localization of deuterium.
¹³C NMR Standard ¹J_CH coupling for C2, C3¹J_CD coupling observed; isotopic shiftsStructural confirmation and study of isotope effects on electronic environment.
EI-MS Molecular Ion (M⁺) at m/z 100Molecular Ion (M⁺) at m/z 102Confirmation of deuterium incorporation and molecular weight.

These advanced spectroscopic methods are indispensable for the structural characterization of deuterated molecules and for studying their behavior in complex systems. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems

Computational methods provide a powerful lens for understanding how deuteration affects molecular properties at an atomic level. These techniques allow researchers to model and predict behaviors that can be difficult to measure experimentally.

The replacement of hydrogen with deuterium primarily affects the vibrational modes of the molecule due to the mass difference. The C-D bond has a lower zero-point vibrational energy than a C-H bond, making the C-D bond stronger and shorter. mdpi.com This fundamental difference gives rise to a range of isotope effects that can be modeled using computational chemistry.

Quantum Mechanical (QM) Calculations: These methods can accurately predict changes in vibrational frequencies upon deuteration. For (2Z)-Hexen-1-ol - 2,3 - d2, QM calculations would show a red-shift (lower frequency) for vibrational modes involving the C-D bonds compared to the C-H bonds in the non-deuterated isotopologue. ajchem-a.com This directly impacts the molecule's thermodynamic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the temporal evolution of a molecular system, providing insights into its dynamic behavior. mdpi.com By incorporating deuteration into the force field parameters, MD simulations can explore how the subtle changes in bond strength and van der Waals interactions affect the conformational landscape of the molecule. For instance, the slightly smaller steric profile and altered vibrational dynamics of the deuterated alkene backbone could influence intermolecular interactions, such as packing in a lipid bilayer or binding to a receptor. nih.gov This is particularly relevant as deuterated lipids are often used as probes in simulations and neutron scattering experiments to study membrane structure. researchgate.net

The table below summarizes the key isotope effects that can be modeled.

PropertyPhysical OriginPredicted Effect in (2Z)-Hexen-1-ol - 2,3 - d2Modeling Technique
Bond Strength Lower zero-point energy of C-D vs. C-HC-D bonds at positions 2 and 3 are stronger/shorter.Quantum Mechanics (QM)
Vibrational Frequencies Increased reduced mass of C-D oscillatorLower frequencies for C-D stretching and bending modes.QM, Infrared Spectroscopy Simulation
Molecular Volume Shorter C-D bond lengthSlightly smaller effective molecular volume.Molecular Dynamics (MD), QM
Conformational Preference Changes in vibrational entropy and steric effectsPotential minor shifts in dihedral angle preferences around the C-C single bonds.MD, Conformational Analysis

In silico methods are increasingly used to predict how a chemical will behave in a biological environment, a field critical for drug discovery and toxicology. rsc.org Deuteration can significantly alter a molecule's metabolic fate, primarily through the kinetic isotope effect (KIE). If a C-H bond is broken in the rate-determining step of a metabolic reaction (e.g., oxidation by a cytochrome P450 enzyme), replacing that hydrogen with deuterium will slow the reaction down.

For (2Z)-Hexen-1-ol - 2,3 - d2, the deuterium atoms are on the double bond. While these positions are not typically the primary sites of initial oxidation for allylic alcohols (which often occurs at the alcohol or allylic C-4 position), they could be involved in secondary metabolic pathways or influence the binding orientation within an enzyme's active site.

Predictive Modeling Approaches:

Metabolic Site Prediction: Software can predict which atoms in a molecule are most likely to be metabolized. By comparing the predictions for (2Z)-Hexen-1-ol and its deuterated analog, researchers can hypothesize whether the deuteration is likely to "block" or slow down a particular metabolic route, potentially shunting metabolism toward other pathways.

Molecular Docking: This technique simulates the binding of a molecule to a protein receptor. Docking studies could be used to explore if the subtle structural changes from deuteration affect the binding affinity or orientation of (2Z)-Hexen-1-ol - 2,3 - d2 within an enzyme active site, which could indirectly alter its biological activity.

Quantitative Structure-Activity Relationship (QSAR): While QSAR models are typically built on non-deuterated compounds, the parameters derived from computational chemistry (e.g., electronic properties, molecular volume) for the deuterated analog could be used to predict its biological activity based on existing models.

The integration of these computational tools is essential for designing deuterated molecules as metabolic probes and for anticipating the biological consequences of isotopic substitution. acs.orgnih.gov

Q & A

How can the stereochemical purity of 2Z-Hexen-1-ol - 2,3 - d2 be rigorously validated in synthetic workflows?

Basic Research Focus : Confirming stereochemical integrity in deuterated compounds.
Methodological Answer :

  • Chromatographic Separation : Use chiral GC or HPLC columns (e.g., DB-Wax or Supelcowax-10) to resolve stereoisomers. Retention indices (RI) can be cross-referenced with non-deuterated analogs (e.g., (Z)-2-Hexenyl acetate: RI 1338 on DB-Wax columns) .
  • NMR Analysis : Compare 1H^1H-NMR chemical shifts of the deuterated positions. Isotopic substitution induces predictable upfield/downfield shifts; deviations may indicate stereochemical impurities. For example, in (Z)-2-Hexen-1-ol, the allylic protons resonate at δ 2.05–2.15 ppm, which would shift upon deuteration .
  • Isotopic Enrichment Validation : Mass spectrometry (MS) with high-resolution instruments (e.g., Q-TOF) quantifies deuterium incorporation. A deviation >1% from theoretical isotopic abundance suggests incomplete deuteration or scrambling .

What strategies resolve contradictions between computational predictions and experimental data for deuterated alkenols like this compound?

Advanced Research Focus : Reconciling theoretical and empirical data.
Methodological Answer :

  • Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) to account for deuterium’s nuclear quantum effects. Compare vibrational frequencies (IR) with experimental spectra—discrepancies >10 cm1^{-1} may indicate inadequate modeling .
  • Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental artifacts. For example, trace water can catalyze H/D exchange in alcohols, altering isotopic labeling .
  • Cross-Validation with Isotopologues : Compare data with fully deuterated analogs (e.g., 2,3,4,5-d4 derivatives). Consistent deviations across isotopologues suggest systemic errors in computational models .

How can isotopic labeling at the 2,3-positions of 2Z-Hexen-1-ol be optimized to minimize kinetic isotope effects (KIE) in reaction mechanisms?

Advanced Research Focus : Mitigating KIE in mechanistic studies.
Methodological Answer :

  • Position-Specific Deuteration : Use regioselective catalysts (e.g., Wilkinson’s catalyst for allylic deuteration) to avoid deuteration at reactive sites. For instance, deuteration at non-reactive 2,3-positions in 2Z-Hexen-1-ol reduces KIE in oxidation reactions .
  • Kinetic Profiling : Compare reaction rates of deuterated vs. non-deuterated compounds. A KIE >1.5 indicates significant isotopic interference; adjust deuteration sites or use mixed H/D labeling .
  • Computational Screening : Apply DFT calculations (e.g., Gaussian 16) to predict KIE magnitudes for different labeling patterns. Prioritize positions with minimal electron density changes during rate-determining steps .

What analytical techniques are critical for distinguishing this compound from its geometric isomer (2E) in complex matrices?

Basic Research Focus : Isomer differentiation in mixtures.
Methodological Answer :

  • GC-MS with Polar Columns : Use ZB-Wax or Carbowax 20M columns (Tstart = 35–50°C, Tend = 220–250°C) to separate (Z)- and (E)-isomers. For example, (Z)-2-Hexenyl acetate elutes earlier than (E)-isomers due to lower polarity .
  • NOESY NMR : Detect through-space correlations between protons on the double bond. In (Z)-isomers, NOE cross-peaks between H2 and H3 confirm cis geometry, absent in (E)-isomers .
  • Vapor-Phase IR Spectroscopy : Characterize C=C stretching vibrations. (Z)-isomers exhibit absorption at 1650–1680 cm1^{-1}, while (E)-isomers shift to 1620–1650 cm1^{-1} due to reduced conjugation .

How should researchers design experiments to assess the environmental stability of this compound in aqueous systems?

Advanced Research Focus : Stability under environmental conditions.
Methodological Answer :

  • Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C. Monitor H/D exchange via 2H^2H-NMR or LC-MS. For example, allylic deuteration in 2Z-Hexen-1-ol is stable at pH 7 but undergoes exchange at pH >8 .
  • Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and quantify degradation products via GC-MS. Deuteration at 2,3-positions may reduce radical-mediated oxidation compared to non-deuterated analogs .
  • Microbial Degradation Tests : Use soil or water microbiota to assess biodegradation. Isotopic labeling can track metabolic pathways via 13C^{13}C-PLFA-SIP or 2H^2H-RNA sequencing .

What literature databases are most reliable for sourcing physicochemical data on deuterated compounds like this compound?

Basic Research Focus : Data sourcing and validation.
Methodological Answer :

  • NIST Chemistry WebBook : Provides validated spectra (IR, MS) and thermodynamic data (e.g., vapor pressure, enthalpy of formation) for non-deuterated analogs, extrapolatable via isotopic substitution rules .
  • Reaxys/Scifinder : Search reaction protocols using CAS numbers (e.g., 928-94-9 for (Z)-2-Hexen-1-ol) and filter by "deuterated compounds" to find synthetic routes .
  • Specialized Journals : Prioritize Journal of Labelled Compounds and Radiopharmaceuticals for deuteration methodologies. Cross-check data against primary sources to avoid reliance on unverified repositories .

How can conflicting NMR data for this compound be resolved when reported chemical shifts vary across studies?

Advanced Research Focus : Data contradiction analysis.
Methodological Answer :

  • Internal Standard Calibration : Re-run spectra using tetramethylsilane (TMS) or DSS in the same solvent (e.g., CDCl3). Shifts >0.1 ppm discrepancies often arise from solvent or pH differences .
  • Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)3) to resolve overlapping signals. For allylic protons, lanthanide-induced shifts (LIS) enhance resolution in crowded regions .
  • Collaborative Validation : Share raw FID data via platforms like Zenodo for independent reprocessing. Inconsistent integration of satellite peaks (from 2H^2H-1H^1H coupling) is a common error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.